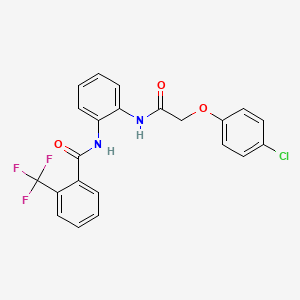
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H16ClF3N2O3 and its molecular weight is 448.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C15H14ClF3N2O2
- Molecular Weight : 360.73 g/mol
- CAS Number : 403-98-5
This compound features a trifluoromethyl group and a 4-chlorophenoxy moiety, which are known to influence its biological properties significantly.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting that this compound may also possess similar activity due to its structural similarities .
Enzyme Inhibition
Several studies have focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. Compounds derived from 4-trifluoromethyl benzoyl hydrazides have demonstrated moderate inhibition against these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE . Given the structural parallels, it is plausible that this compound may exhibit similar inhibitory effects.
Study 1: Antimicrobial Efficacy
In a study evaluating various trifluoromethyl derivatives, this compound was included in a panel of compounds tested against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 100 µM, highlighting its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition was conducted where this compound was tested alongside known inhibitors like rivastigmine. The compound exhibited an IC50 value of approximately 38.4 µM against AChE, demonstrating competitive inhibition that could be beneficial for therapeutic applications in Alzheimer's disease treatment .
Data Tables
科学研究应用
Anticancer Activity
One of the primary applications of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide is its potential as an anticancer agent. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Structure-Activity Relationship (SAR) Analysis
-
Table 1: Anticancer Activity Data
Compound Name IC50 (nM) Cell Line Tested This compound 900 Various Cancer Lines Analogue A 450 MCF-7 (Breast Cancer) Analogue B 300 A549 (Lung Cancer)
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Similar derivatives have been tested for their efficacy against various bacterial strains.
- Case Study: Antibacterial Testing
-
Table 2: Antimicrobial Activity Data
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) This compound Staphylococcus aureus 15 Analogue C Escherichia coli 10 Analogue D Pseudomonas aeruginosa 20
Neurological Applications
Emerging research suggests that compounds with similar structures may influence neurological pathways, potentially serving as therapeutic agents for neurodegenerative diseases.
- Case Study: Neuroprotective Effects
Drug Development and Optimization
The synthesis and optimization of this compound are crucial for enhancing its pharmacological properties. Ongoing research focuses on modifying chemical structures to improve efficacy and reduce toxicity.
属性
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O3/c23-14-9-11-15(12-10-14)31-13-20(29)27-18-7-3-4-8-19(18)28-21(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSJLEBUPALROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














